molecular formula C18H19NO9 B044419 [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate CAS No. 114560-27-9

[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate

Cat. No. B044419
M. Wt: 393.3 g/mol
InChI Key: XHJSZIXTWKIPOA-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate is a synthetic compound that has been used in scientific research. It is a derivative of the natural compound indole-3-acetic acid (IAA), which is a plant hormone that regulates growth and development. The synthetic compound has been shown to have similar effects on plant growth and has been used in studies to better understand the mechanisms of plant hormone action.

Mechanism Of Action

The mechanism of action of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate is similar to that of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate. It binds to specific receptors on the surface of plant cells, which triggers a signaling cascade that leads to changes in gene expression and ultimately, changes in plant growth and development.

Biochemical And Physiological Effects

Studies have shown that [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate can stimulate plant growth and development, including root elongation, stem elongation, and leaf expansion. It has also been shown to affect the formation of lateral roots and the orientation of plant growth in response to gravity.

Advantages And Limitations For Lab Experiments

[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is readily available. It also has similar effects on plant growth as [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate, which makes it a useful tool for studying plant hormone action. However, one limitation is that it may not fully mimic the effects of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate in all plant species, which could affect the generalizability of the results.

Future Directions

There are several future directions for research on [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate. One area of interest is investigating its potential as a tool for crop improvement. By understanding the mechanisms of plant hormone action, researchers may be able to develop new strategies for increasing crop yield and improving plant resistance to environmental stressors. Another direction is exploring the potential use of synthetic compounds like [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate in the development of new drugs or therapies for human diseases. The similarities between plant and human hormone signaling pathways suggest that these compounds may have potential applications in medicine.

Synthesis Methods

The synthesis of [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate involves several steps. The starting material is indole-3-acetic acid, which is converted to a derivative called 5-methoxy-3-(methoxycarbonyloxymethyl)indole-2-carboxylic acid. This compound is then reacted with a reagent called 2-propen-1-ol to form the final product.

Scientific Research Applications

[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate has been used in scientific research to study the mechanisms of plant hormone action. It has been shown to have similar effects on plant growth as [(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate, and has been used to investigate the signaling pathways involved in plant hormone response.

properties

CAS RN

114560-27-9

Product Name

[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate

Molecular Formula

C18H19NO9

Molecular Weight

393.3 g/mol

IUPAC Name

[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] methyl carbonate

InChI

InChI=1S/C18H19NO9/c1-19-11(6-5-7-27-17(22)25-3)10(9-28-18(23)26-4)14-15(19)12(20)8-13(24-2)16(14)21/h5-6,8H,7,9H2,1-4H3/b6-5+

InChI Key

XHJSZIXTWKIPOA-AATRIKPKSA-N

Isomeric SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)/C=C/COC(=O)OC

SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)C=CCOC(=O)OC

Canonical SMILES

CN1C(=C(C2=C1C(=O)C=C(C2=O)OC)COC(=O)OC)C=CCOC(=O)OC

synonyms

[(E)-3-[5-methoxy-3-(methoxycarbonyloxymethyl)-1-methyl-4,7-dioxo-indol-2-yl]prop-2-enyl] methyl carbonate

Origin of Product

United States

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